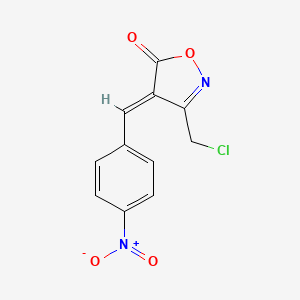![molecular formula C12H11N3O3S2 B1326973 2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide CAS No. 1142207-11-1](/img/structure/B1326973.png)
2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide" is a derivative that falls within the class of α-ketoamide compounds. These compounds have been the subject of various studies due to their potential biological activities, including anti-HIV, anticancer, analgesic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of α-ketoamide derivatives, which are structurally related to the compound , has been achieved using OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in combination with DIC (diisopropylcarbodiimide). This method has shown superiority over traditional HOBt/DIC or carbodiimide alone, providing higher purity and yield. The process involves the ring opening of N-acylisatin followed by coupling with amino acid esters .
Molecular Structure Analysis
The molecular structure of α-ketoamide derivatives is characterized by the presence of a ketoamide moiety, which is a functional group consisting of a ketone (carbonyl) adjacent to an amide. The structural elucidation of these compounds is typically performed using techniques such as FT-IR, NMR, and elemental analysis, which help in confirming the presence of characteristic functional groups and the overall molecular framework .
Chemical Reactions Analysis
The α-ketoamide derivatives, including those with a mercapto group, can undergo various chemical reactions. For instance, the mercapto group can participate in the formation of thiazolidines and thiazoles when reacted with aldehydes and subjected to dehydrogenation. These transformations are important for the synthesis of compounds with potential pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of α-ketoamide derivatives are influenced by their molecular structure. The presence of both ketone and amide functionalities contributes to their reactivity and solubility. The mercapto group in the compound adds to its nucleophilicity, which can be exploited in further chemical reactions to synthesize novel derivatives with desired biological activities. The exact physical properties such as melting point, solubility, and stability would require empirical determination through experimental studies .
Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Activities
Compounds structurally related to 2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide have been synthesized and evaluated for their antifungal and antibacterial properties. For instance, derivatives of 2-amino- and 2-mercapto-1,3-thiazoles exhibited activity against fungi like Aspergillus fumigatus and Aspergillus niger, and bacteria such as Staphylococcus aureus and Escherichia coli (Ahluwalia, Arora, & Kaur, 1986). Similarly, other derivatives were synthesized and screened for antifungal activity, indicating potential applications in antimicrobial therapy (Narayana et al., 2004).
Antibacterial Agents and QSAR Studies
A novel class of antibacterial agents based on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones was designed and synthesized. These compounds demonstrated significant antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Quantitative structure-activity relationship (QSAR) studies of these analogs also provided insights into their antibacterial effectiveness.
Anticonvulsant Applications
In the realm of neurological research, certain thiazolidin-4-ones derivatives, which are structurally related to the chemical , have been synthesized and investigated for their anticonvulsant activities. Among these, specific compounds emerged as potent anticonvulsants, highlighting the potential of related structures in treating convulsive disorders (Senthilraja & Alagarsamy, 2012).
Anticancer Potential
The synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and their evaluation for anticancer activity revealed that most of these compounds displayed moderate to excellent activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). This suggests the potential for related structures in oncological research.
Eigenschaften
IUPAC Name |
2-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S2/c13-10(17)6-3-1-2-4-7(6)14-9(16)5-8-11(18)15-12(19)20-8/h1-4,8H,5H2,(H2,13,17)(H,14,16)(H,15,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPAEVHLCBQRBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)
![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)








![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)